

N-Cholyl-L-alanine (C₂₇H₄₅NO₆): A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Cholyl-L-alanine**

Cat. No.: **B15572821**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cholyl-L-alanine is a bile acid amide, formed by the conjugation of cholic acid and the amino acid L-alanine.^[1] While its definitive biological role is still under investigation, its presence in human fecal samples suggests a potential role in gut metabolism and signaling. This technical guide provides a comprehensive overview of the known properties of **N-Cholyl-L-alanine**, alongside inferred methodologies for its synthesis and analysis based on current knowledge of similar bile acid-amino acid conjugates. This document is intended to serve as a foundational resource to stimulate further research into the therapeutic and physiological significance of this endogenous metabolite.

Physicochemical Properties

N-Cholyl-L-alanine is a white to off-white solid. The conjugation of L-alanine to cholic acid via an amide bond alters the physicochemical properties of the parent bile acid, potentially influencing its solubility, transport, and receptor interactions.

Property	Value	Reference
Molecular Formula	C ₂₇ H ₄₅ NO ₆	[2]
Molecular Weight	479.65 g/mol	[2]
Appearance	White to off-white solid	[2]
Storage	-20°C, sealed, away from moisture	[2]
IUPAC Name	L-Alanine, N-[(3 α ,5 β ,7 α ,12 α)-3,7,12-trihydroxy-24-oxocholan-24-yl]-	[2]
CAS Number	18416-54-1	[2]

Synthesis and Characterization: Experimental Protocols

While a specific, detailed synthesis protocol for **N-Cholyl-L-alanine** is not readily available in the cited literature, a general methodology can be inferred from established procedures for the synthesis of other bile acid-amino acid conjugates. The following is a hypothetical, yet plausible, experimental protocol.

Synthesis of N-Cholyl-L-alanine

This protocol is based on the general principles of peptide coupling reactions, commonly used for the amidation of carboxylic acids.

Materials:

- Cholic acid
- L-alanine methyl ester hydrochloride
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)

- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Activation of Cholic Acid:
 - Dissolve cholic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
 - Cool the solution to 0°C in an ice bath.
 - Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DMF dropwise to the solution.
 - Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
 - The formation of the NHS-activated cholic acid ester will result in the precipitation of dicyclohexylurea (DCU).
- Coupling Reaction:
 - In a separate flask, suspend L-alanine methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM.

- Add TEA (2.5 equivalents) to neutralize the hydrochloride and free the amine. Stir for 15 minutes.
- Filter the DCU precipitate from the activated cholic acid solution.
- Add the filtrate (activated cholic acid) to the L-alanine methyl ester solution.
- Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification of the Methyl Ester Conjugate:
 - Filter the reaction mixture to remove any further DCU precipitate.
 - Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to obtain **N-Cholyl-L-alanine** methyl ester.
- Hydrolysis of the Methyl Ester:
 - Dissolve the purified **N-Cholyl-L-alanine** methyl ester in a mixture of methanol and water.
 - Add an excess of 1 M NaOH solution.
 - Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
 - Acidify the reaction mixture with 1 M HCl to pH 3-4.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield **N-Cholyl-L-alanine**.

Characterization Techniques

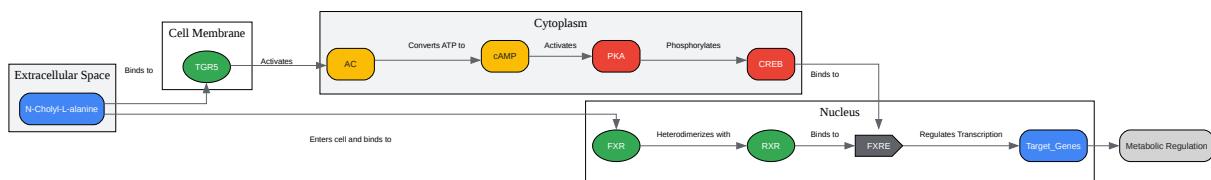
The successful synthesis and purity of **N-Cholyl-L-alanine** should be confirmed using a combination of the following analytical techniques:

Technique	Purpose
Thin-Layer Chromatography (TLC)	To monitor the progress of the reaction and assess the purity of the product.
High-Performance Liquid Chromatography (HPLC)	For purification and quantitative analysis of the final product. ^[3]
Mass Spectrometry (MS)	To confirm the molecular weight of the synthesized compound. ^[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹ H and ¹³ C)	To elucidate the chemical structure and confirm the formation of the amide bond. ^[4]

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of **N-Cholyl-L-alanine** are limited. However, based on the known functions of its constituent molecules, cholic acid and L-alanine, as well as related N-acyl amino acids and bile acid conjugates, several potential biological roles can be postulated.

Gut Microbiome Modulation


The presence of **N-Cholyl-L-alanine** in human fecal samples strongly suggests its involvement in the gut environment.^[1] Gut microbiota are known to extensively metabolize primary bile acids into a diverse pool of secondary bile acids. Furthermore, recent discoveries have highlighted the ability of the gut microbiome to conjugate bile acids to a variety of amino acids.^[5] These microbially conjugated bile acids can have distinct signaling properties compared to their primary counterparts. **N-Cholyl-L-alanine** may therefore be a signaling molecule within the gut, influencing the composition and metabolic activity of the microbiome, or acting on host cells in the gastrointestinal tract.

Metabolic Regulation

Bile acids are now recognized as critical signaling molecules that regulate lipid, glucose, and energy homeostasis, primarily through the activation of nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors such as TGR5.^{[6][7]} The conjugation of an amino acid can alter the affinity and efficacy of a bile acid for these receptors. L-alanine is also known to play a role in systemic glucose metabolism. Therefore, **N-Cholyl-L-alanine** could potentially modulate these metabolic pathways, although its specific receptor targets and downstream effects remain to be elucidated.

Proposed Signaling Pathway

Given the established roles of bile acids as signaling molecules, a plausible signaling pathway for **N-Cholyl-L-alanine** would involve its interaction with bile acid receptors, potentially leading to downstream effects on gene expression and cellular metabolism. The following diagram illustrates a hypothetical signaling pathway.

[Click to download full resolution via product page](#)

Hypothetical signaling pathway of **N-Cholyl-L-alanine**.

Conclusion and Future Directions

N-Cholyl-L-alanine represents an understudied endogenous metabolite with the potential for significant biological activity at the intersection of bile acid and amino acid metabolism. Its

discovery in the human gut highlights the intricate chemical communication network between the host and its microbiome. Future research should focus on elucidating its precise biological functions, including its receptor interactions, downstream signaling cascades, and its impact on gut health and systemic metabolism. The development of robust analytical methods for its quantification in biological samples will be crucial for understanding its physiological and pathophysiological relevance. The experimental frameworks provided in this guide offer a starting point for the scientific community to unravel the roles of this and other novel bile acid-amino acid conjugates in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Bile Acids Conjugation in Human Bile Is Not Random: New Insights from $^1\text{H-NMR}$ Spectroscopy at 800 MHz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Insights into the Human Gut Microbially Conjugated Bile Acids: The New Diversity of the Amino Acid-Conjugated Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Cholyl-L-alanine (C₂₇H₄₅NO₆): A Technical Overview for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15572821#understanding-the-molecular-formula-c27h45no6-of-n-cholyl-l-alanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com